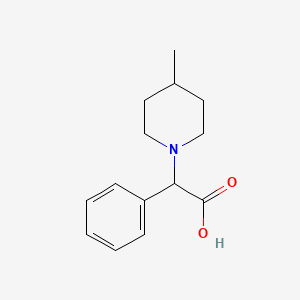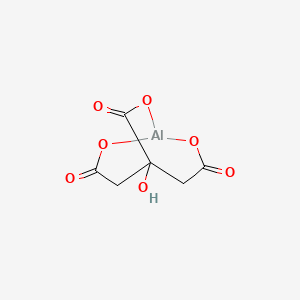![molecular formula C8H15ClN2O B12051644 (1R,5S,E)-8-methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride](/img/structure/B12051644.png)
(1R,5S,E)-8-methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 8-methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride typically involves the oximation of tropinone. The reaction conditions often include the use of hydroxylamine hydrochloride in the presence of a base such as sodium acetate . The industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Analyse Chemischer Reaktionen
8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various tropane derivatives.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of neurotransmitter modulation.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drugs targeting the central nervous system.
Industry: It is used in the production of fine chemicals and as a reagent in organic synthesis
Wirkmechanismus
The mechanism of action of 8-methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride involves its interaction with molecular targets such as enzymes and receptors in the central nervous system. The compound can modulate neurotransmitter levels by inhibiting or activating specific pathways, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride is unique due to its specific structure and biological activity. Similar compounds include:
Tropinone: The parent compound from which the oxime is derived.
Scopolamine: Another tropane alkaloid with distinct pharmacological properties.
Atropine: A well-known tropane alkaloid used in medicine for its anticholinergic effects.
These compounds share a similar bicyclic structure but differ in their functional groups and biological activities, highlighting the uniqueness of 8-methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride.
Eigenschaften
Molekularformel |
C8H15ClN2O |
|---|---|
Molekulargewicht |
190.67 g/mol |
IUPAC-Name |
N-[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-ylidene]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C8H14N2O.ClH/c1-10-7-2-3-8(10)5-6(4-7)9-11;/h7-8,11H,2-5H2,1H3;1H/t7-,8+; |
InChI-Schlüssel |
XEGNNKBCZMXBOA-KVZVIFLMSA-N |
Isomerische SMILES |
CN1[C@@H]2CC[C@H]1CC(=NO)C2.Cl |
Kanonische SMILES |
CN1C2CCC1CC(=NO)C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12051575.png)

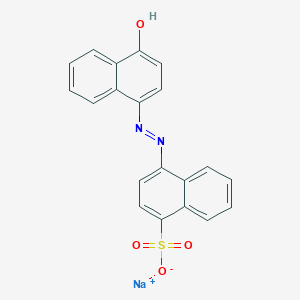

![7-[(2E)-3-Chloro-2-butenyl]-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12051604.png)
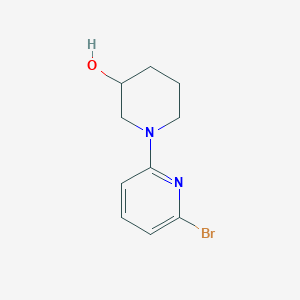

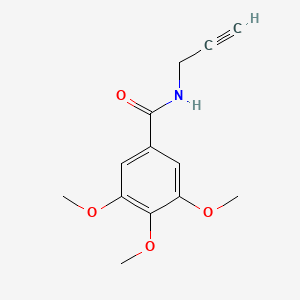
![4-[(2-Propynyloxy)methyl]piperidine](/img/structure/B12051622.png)
![3-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]propanehydrazide](/img/structure/B12051623.png)
